N-Desmethyl ofloxacin, (R)-
Overview
Description
N-Desmethyl ofloxacin, ®- is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is one of the active metabolites of ofloxacin, which is used to treat bacterial infections by inhibiting the enzyme DNA gyrase . The molecular formula of N-Desmethyl ofloxacin is C17H18FN3O4, and it has a molecular weight of 347.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl ofloxacin involves modifying the carboxylic acid at the C-6 position of the ofloxacin molecule. This modification leads to the creation of novel ofloxacin analogues. The synthetic route typically involves the use of high-pressure liquid chromatography with fluorescence detection and capillary electrophoresis using laser-induced fluorescence detection techniques .
Industrial Production Methods: Industrial production methods for N-Desmethyl ofloxacin are not extensively documented. the synthesis generally follows the principles of organic synthesis involving the modification of the parent compound, ofloxacin.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl ofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Desmethyl ofloxacin has several scientific research applications, including:
Mechanism of Action
N-Desmethyl ofloxacin exerts its effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents the supercoiling of DNA, thereby halting DNA replication and normal cell division . This mechanism is similar to that of other fluoroquinolone antibiotics.
Comparison with Similar Compounds
Ofloxacin: The parent compound from which N-Desmethyl ofloxacin is derived.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone with moderate activity against Gram-positive cocci.
Uniqueness: N-Desmethyl ofloxacin is unique in that it is an active metabolite of ofloxacin, contributing to the overall antibacterial activity of the parent compound. It retains efficacy against both Gram-positive and Gram-negative bacteria, making it a valuable compound in the treatment of bacterial infections.
Properties
IUPAC Name |
(2R)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-39-8 | |
Record name | N-Desmethyl ofloxacin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL OFLOXACIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H975X8HWTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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